molecular formula C8H13NO B1347275 N,N-bis(prop-2-en-1-yl)acetamide CAS No. 6296-61-3

N,N-bis(prop-2-en-1-yl)acetamide

Cat. No.: B1347275
CAS No.: 6296-61-3
M. Wt: 139.19 g/mol
InChI Key: BGQJNGISTPIALH-UHFFFAOYSA-N
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Description

N,N-bis(prop-2-en-1-yl)acetamide is an organic compound with the molecular formula C8H13NO It is a derivative of acetamide where the hydrogen atoms on the nitrogen are replaced by allyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

N,N-bis(prop-2-en-1-yl)acetamide can be synthesized through the reaction of acetamide with allyl bromide in the presence of a base such as sodium hydroxide. The reaction typically proceeds under mild conditions, with the base facilitating the substitution of hydrogen atoms on the nitrogen with allyl groups.

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N,N-bis(prop-2-en-1-yl)acetamide undergoes various chemical reactions, including:

    Oxidation: The allyl groups can be oxidized to form corresponding epoxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the allyl groups into saturated alkyl groups.

    Substitution: The allyl groups can participate in substitution reactions, where they are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Various nucleophiles can be employed for substitution reactions, depending on the desired product.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield epoxides, while reduction can produce N,N-dipropylacetamide.

Scientific Research Applications

N,N-bis(prop-2-en-1-yl)acetamide has several applications in scientific research:

    Polymer Chemistry: It is used as a monomer in the synthesis of polymers with unique properties, such as enhanced thermal stability and mechanical strength.

    Materials Science: The compound is employed in the development of advanced materials, including hydrogels and nanocomposites.

    Biological Research: this compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Industrial Applications: It is used in the production of specialty chemicals and as an intermediate in various chemical processes.

Mechanism of Action

The mechanism of action of N,N-bis(prop-2-en-1-yl)acetamide involves its interaction with specific molecular targets. The allyl groups can undergo radical polymerization, leading to the formation of cross-linked polymer networks. Additionally, the compound can interact with biological molecules, potentially disrupting cellular processes and exhibiting biological activity.

Comparison with Similar Compounds

Similar Compounds

    N,N-Dimethylacetamide: Similar in structure but with methyl groups instead of allyl groups.

    N,N-Diethylacetamide: Contains ethyl groups instead of allyl groups.

    N,N-Diallylammonium Chloride: A cationic compound with similar allyl groups.

Uniqueness

N,N-bis(prop-2-en-1-yl)acetamide is unique due to the presence of allyl groups, which confer distinct reactivity and properties compared to its analogs. The ability to undergo radical polymerization and form cross-linked networks makes it particularly valuable in polymer chemistry and materials science.

Properties

CAS No.

6296-61-3

Molecular Formula

C8H13NO

Molecular Weight

139.19 g/mol

IUPAC Name

N,N-bis(prop-2-enyl)acetamide

InChI

InChI=1S/C8H13NO/c1-4-6-9(7-5-2)8(3)10/h4-5H,1-2,6-7H2,3H3

InChI Key

BGQJNGISTPIALH-UHFFFAOYSA-N

SMILES

CC(=O)N(CC=C)CC=C

Canonical SMILES

CC(=O)N(CC=C)CC=C

6296-61-3

Origin of Product

United States

Synthesis routes and methods

Procedure details

In 10 ml of pyridine was dissolved 0.5 g of diallylamine hydrochloride, and 1.0 g of acetic anhydride was added to the solution. The mixture was stirred at room temperature for 10 hours. Water was added to the mixture and the mixture was extracted with chloroform. The chloroform layer was washed with 0.01 N aqueous HCl solution, 1% aqueous sodium bicarbonate solution and finally with water, and concentrated to obtain 0.47 g of N-acetyldiallylamine [IR: 1640 cm-1, 1H-NMR δH 2.08 (3H), 3.94(4H), 5.16(4H), 5.76(2H)].
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0.5 g
Type
reactant
Reaction Step Two
Quantity
1 g
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
solvent
Reaction Step Two

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